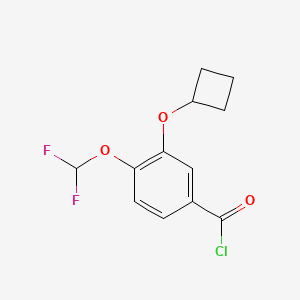
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride is a chemical compound with the molecular formula C12H12ClF2O3. It is a derivative of benzoic acid and is characterized by the presence of cyclobutoxy and difluoromethoxy groups attached to the benzoyl chloride moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride typically involves the reaction of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid+SOCl2→3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include amides, esters, thioesters, and the parent benzoic acid.
Scientific Research Applications
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride can be compared with other similar compounds, such as:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid: This compound is the parent acid of the benzoyl chloride derivative and shares similar structural features.
4-(Difluoromethoxy)benzoyl Chloride: This compound lacks the cyclobutoxy group and has different reactivity and applications.
3-Cyclobutoxybenzoic Acid: This compound lacks the difluoromethoxy group and has different chemical properties and uses.
The uniqueness of this compound lies in its combination of cyclobutoxy and difluoromethoxy groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11ClF2O3 |
|---|---|
Molecular Weight |
276.66 g/mol |
IUPAC Name |
3-cyclobutyloxy-4-(difluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF2O3/c13-11(16)7-4-5-9(18-12(14)15)10(6-7)17-8-2-1-3-8/h4-6,8,12H,1-3H2 |
InChI Key |
VZTSTGQUMQKENL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















